(Z)-tert-butyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely belongs to the class of benzofurans . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . This class of compounds is known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as thiazolidine derivatives, are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
Catalytic Applications and Chemical Synthesis
- The compound has been studied for its potential as a catalyst or reagent in various organic reactions. For instance, tert-butyl perbenzoate, a related compound, is highlighted for its use as a substitute for benzoquinone in the mild room-temperature Fujiwara-Moritani reactions, enhancing coupling reactions under specific conditions (Liu & Hii, 2011).
- Research into the electro-methoxylation reaction of related tert-butyl compounds provides insights into their electrochemical behaviors, suggesting potential applications in the synthesis of methoxyquinone derivatives and understanding their reaction mechanisms (Nematollahi & Golabi, 2000).
- A study on the synthesis of UV-absorbent butyl methoxy-dibenzoylmethane from methyl tert-butyl-benzene via a Friedel-Crafts Acylation demonstrates the chemical utility of tert-butyl compounds in producing valuable derivatives for applications such as UV protection (Feng-qiang, 2011).
Molecular and Structural Analysis
- Investigations into the structures of tert-butyl related compounds have facilitated the understanding of molecular interactions, such as hydrogen-bonded chains and aggregates, which are critical for designing materials with specific properties (Abonía et al., 2007).
- The study of spin interactions in zinc complexes of mono- and diradical Schiff and Mannich bases involving tert-butyl groups sheds light on the electronic structures and magnetic properties of these complexes, which could have implications for their use in materials science and catalysis (Orio et al., 2010).
Future Directions
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-16-8-9-17-18(12-16)27-19(21(17)24)11-14-6-5-7-15(10-14)25-4/h5-12H,13H2,1-4H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEUMJSCWSMMHS-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.